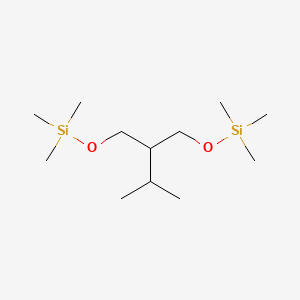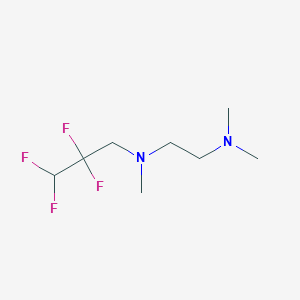
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes both fluorinated and methylated groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with ethane-1,2-diamine and 2,2,3,3-tetrafluoropropyl bromide.
Alkylation Reaction: Ethane-1,2-diamine is reacted with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate to form N2-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine.
Methylation: The intermediate product is then methylated using methyl iodide and a strong base like sodium hydride to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into simpler amines.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Compounds with nucleophilic groups replacing fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure can be modified to interact with specific enzymes, providing insights into enzyme function and inhibition mechanisms.
Medicine
In medicinal chemistry, N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated group imparts unique properties such as increased chemical resistance and stability, making it valuable in the manufacture of high-performance materials.
Mechanism of Action
The mechanism by which N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorinated and methylated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-Dimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine
- N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2-difluoroethyl)ethane-1,2-diamine
Uniqueness
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is unique due to the presence of both tetrafluoropropyl and trimethyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in similar compounds with fewer fluorine atoms or methyl groups.
This detailed article provides a comprehensive overview of N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
114309-91-0 |
|---|---|
Molecular Formula |
C8H16F4N2 |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
N,N,N'-trimethyl-N'-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H16F4N2/c1-13(2)4-5-14(3)6-8(11,12)7(9)10/h7H,4-6H2,1-3H3 |
InChI Key |
QQNZRMSPNZCGJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)CC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



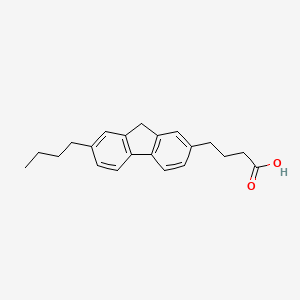
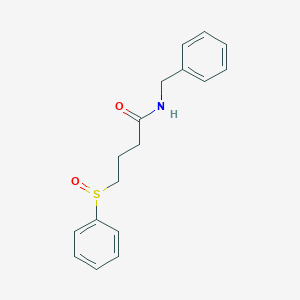
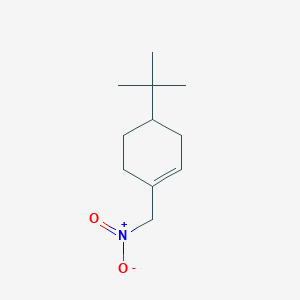
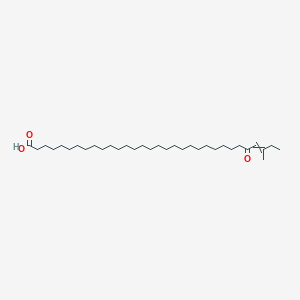
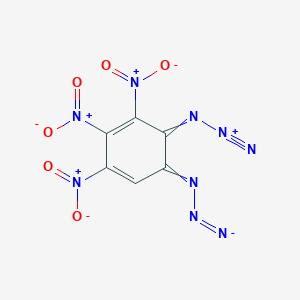

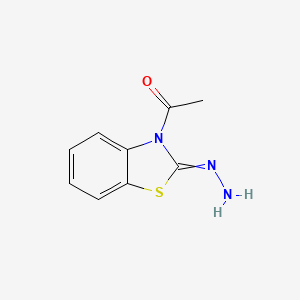
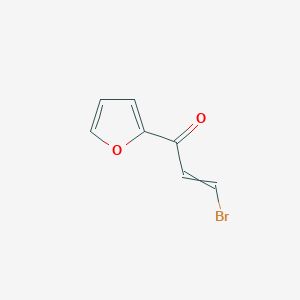


![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
